n,n-Bis(2-ethylhexyl)-2-hydroxypropanamide
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Overview
Description
Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- is an organic compound with the molecular formula C19H39NO2 It is a derivative of propanamide, where the amide nitrogen is substituted with two 2-ethylhexyl groups and the alpha carbon is substituted with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- typically involves the reaction of propanamide with 2-ethylhexanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The general reaction scheme can be represented as follows:
Propanamide+2(2-ethylhexanol)→Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy-
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary or primary amine.
Substitution: Formation of various substituted amides.
Scientific Research Applications
Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The 2-ethylhexyl groups provide hydrophobic interactions, which can affect the compound’s solubility and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Propanamide, N,N-bis(2-ethylhexyl)-2-methyl-
- Propanamide, N,N-bis(2-ethylhexyl)-2-ethyl-
Uniqueness
Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The hydroxyl group allows for additional hydrogen bonding and can be a site for further chemical modification.
Properties
CAS No. |
6334-12-9 |
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Molecular Formula |
C19H39NO2 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
N,N-bis(2-ethylhexyl)-2-hydroxypropanamide |
InChI |
InChI=1S/C19H39NO2/c1-6-10-12-17(8-3)14-20(19(22)16(5)21)15-18(9-4)13-11-7-2/h16-18,21H,6-15H2,1-5H3 |
InChI Key |
RQMHAOKBYXXBPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)C(C)O |
Origin of Product |
United States |
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